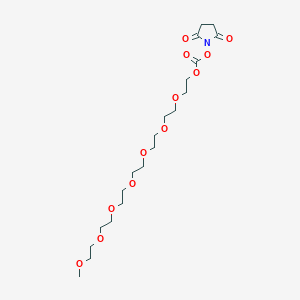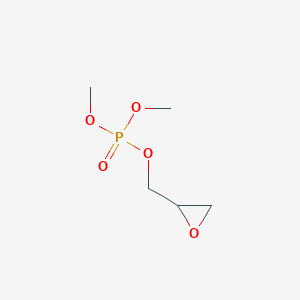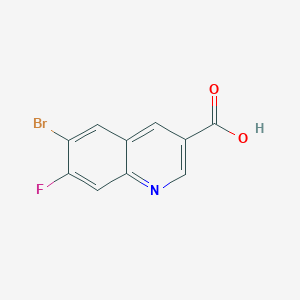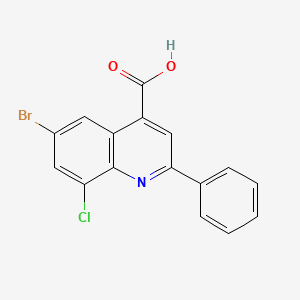![molecular formula C15H13N5O3 B13705247 (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid is an organic compound that features an azidoethyl group and a diazenyl linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azido group makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid typically involves a multi-step process:
Diazotization: The starting material, 2-hydroxyaniline, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoic acid to form the azo compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The azido group can participate in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is typically used for azidation, while copper(I) catalysts are used for click chemistry reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages through click chemistry. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidobenzoic Acid: Lacks the diazenyl linkage but has similar reactivity due to the azido group.
2-Hydroxy-5-nitrobenzoic Acid: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
4-[[2-(Azidoethyl)phenyl]diazenyl]benzoic Acid: Similar structure but with different substitution patterns.
Uniqueness
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid is unique due to the combination of the azido group and the diazenyl linkage, which provides a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Eigenschaften
Molekularformel |
C15H13N5O3 |
|---|---|
Molekulargewicht |
311.30 g/mol |
IUPAC-Name |
4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H13N5O3/c16-20-17-8-7-10-1-6-14(21)13(9-10)19-18-12-4-2-11(3-5-12)15(22)23/h1-6,9,21H,7-8H2,(H,22,23) |
InChI-Schlüssel |
FGUKADGXHCRSQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C=CC(=C2)CCN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)





![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)



![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)


